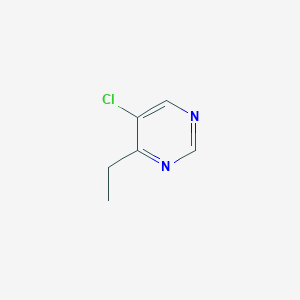
5-Chloro-4-ethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-ethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It is a colorless liquid with a molecular formula of C6H7ClN2 and molecular weight of 144.59 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-ethylpyrimidine is not well understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in various biological processes.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-Chloro-4-ethylpyrimidine has various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. It has also been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Chloro-4-ethylpyrimidine in lab experiments is its relatively low cost and easy availability. It is also a versatile compound that can be used in various reactions and processes. However, one of the limitations of using this compound is its potential toxicity and harmful effects on the environment.
Orientations Futures
There are many potential future directions for the study of 5-Chloro-4-ethylpyrimidine. One area of research could focus on the development of new synthetic methods for this compound. Another area of research could focus on the use of this compound in the development of new pharmaceuticals and agrochemicals. Additionally, further studies could be conducted to better understand the mechanism of action and potential applications of this compound in various fields.
Méthodes De Synthèse
The synthesis of 5-Chloro-4-ethylpyrimidine can be achieved through various methods. One of the most common methods involves the reaction between 4-ethylpyrimidine and thionyl chloride, followed by the addition of hydrogen chloride. Another method involves the reaction between 4-ethylpyrimidine and phosphorus oxychloride, followed by the addition of hydrogen chloride.
Applications De Recherche Scientifique
5-Chloro-4-ethylpyrimidine has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a ligand in metal-catalyzed reactions and as a precursor in the synthesis of fluorescent dyes.
Propriétés
Numéro CAS |
137994-42-4 |
|---|---|
Nom du produit |
5-Chloro-4-ethylpyrimidine |
Formule moléculaire |
C6H7ClN2 |
Poids moléculaire |
142.58 g/mol |
Nom IUPAC |
5-chloro-4-ethylpyrimidine |
InChI |
InChI=1S/C6H7ClN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3 |
Clé InChI |
VVMFRCLFEHYVPL-UHFFFAOYSA-N |
SMILES |
CCC1=NC=NC=C1Cl |
SMILES canonique |
CCC1=NC=NC=C1Cl |
Synonymes |
Pyrimidine, 5-chloro-4-ethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



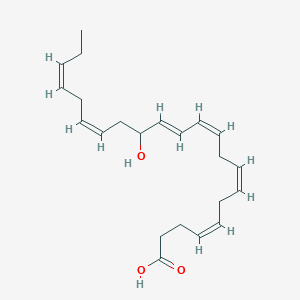
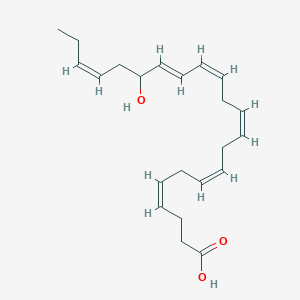
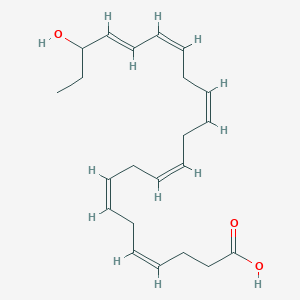
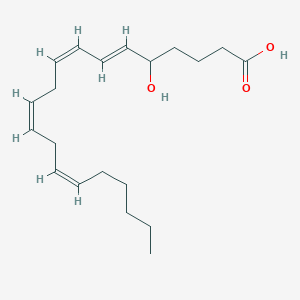

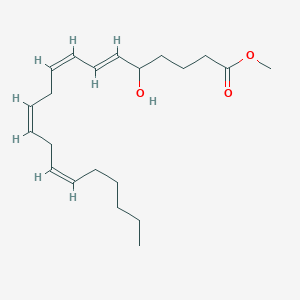
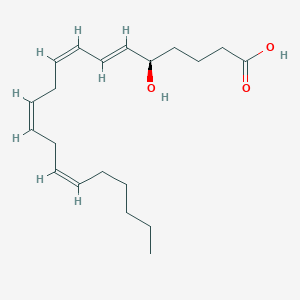
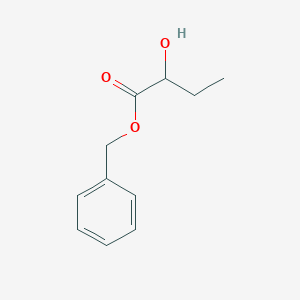
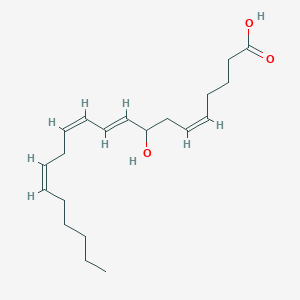
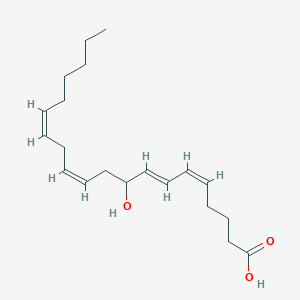
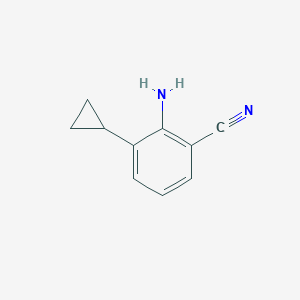
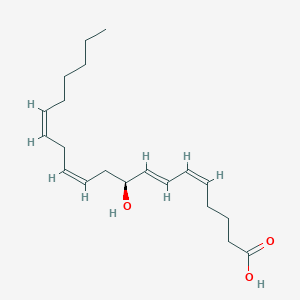
![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)
